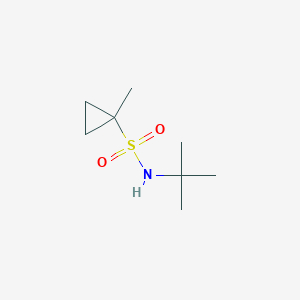

N-tert-butyl-1-methylcyclopropane-1-sulfonamide

Übersicht

Beschreibung

N-tert-butyl-1-methylcyclopropane-1-sulfonamide is an organic compound with the chemical formula C8H17NO2S . It is known for its unique structure, which includes a cyclopropane ring and a sulfonamide group. This compound is often used as an intermediate in organic synthesis, playing a crucial role in the production of various pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-tert-butyl-1-methylcyclopropane-1-sulfonamide can be synthesized through a multi-step process:

Reaction of 1-methylcyclopropane with tert-butyl aluminum chloride: This step generates N-tert-butyl-1-methylcyclopropane.

Reaction with methanesulfonyl chloride: The intermediate N-tert-butyl-1-methylcyclopropane is then reacted with methanesulfonyl chloride to produce this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in organic solvents such as ether, methanol, and dichloromethane, and the product is purified through crystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-butyl-1-methylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include dichloromethane, methanol, and ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

N-tert-butyl-1-methylcyclopropane-1-sulfonamide serves as an important intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions, including:

- Substitution Reactions : The sulfonamide group can undergo nucleophilic substitution, making it valuable for creating diverse derivatives.

- Oxidation and Reduction : Under specific conditions, this compound can be oxidized to yield sulfonic acids or reduced to form amines.

Synthetic Routes

The synthesis typically involves the reaction of 1-methylcyclopropane with tert-butyl aluminum chloride followed by treatment with methanesulfonyl chloride. This multi-step process allows for the production of the sulfonamide efficiently.

Biological Research

Potential Biological Activities

Research indicates that this compound may exhibit biological activities relevant to enzyme interactions. Its sulfonamide group can form hydrogen bonds with biological molecules, potentially influencing their activity and leading to various biological effects. Studies have explored its role in inhibiting specific enzymes or receptors, which could have therapeutic implications.

Pharmaceutical Development

Drug Discovery Applications

This compound has been investigated for its potential as a scaffold in drug discovery. For example, it has been part of studies aimed at developing inhibitors for polo-like kinase 1 (Plk1), a target in cancer therapy. The compound's ability to modulate protein-protein interactions positions it as a candidate for further pharmaceutical exploration .

Industrial Applications

Agrochemicals and Other Industrial Uses

this compound is utilized in the production of agrochemicals and various industrial chemicals. Its properties make it suitable for applications that require specific chemical reactivity or stability under industrial conditions.

Case Studies and Data Tables

Wirkmechanismus

The mechanism of action of N-tert-butyl-1-methylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. This compound may inhibit certain enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-tert-butyl-1-methylcyclopropane-1-sulfonamide

- This compound

- This compound

Uniqueness

This compound is unique due to its specific structure, which includes a cyclopropane ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Biologische Aktivität

N-tert-butyl-1-methylcyclopropane-1-sulfonamide (CAS: 669008-25-7) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a tert-butyl group and a sulfonamide moiety. The chemical structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 191.29 g/mol

- IUPAC Name : N-(tert-butyl)-1-methylcyclopropane-1-sulfonamide

The sulfonamide group is known for its ability to form hydrogen bonds with biological molecules, which can influence various biological activities, including enzyme inhibition and receptor interaction .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide moiety may inhibit certain enzymes or receptors, leading to various pharmacological effects. Notably, sulfonamides are recognized for their role in inhibiting bacterial dihydropteroate synthase, which is crucial in folate synthesis pathways .

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction : Potential interactions with various receptors that could modulate cellular signaling pathways.

Anticancer Activity

Recent studies have explored the potential of sulfonamide derivatives, including this compound, as anticancer agents. Research indicates that compounds with similar structures can inhibit polo-like kinase 1 (Plk1), a target in cancer therapy due to its role in mitosis and cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Inhibition of Plk1 | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |

| Receptor Interaction | Possible modulation of signaling pathways |

Inflammatory Response Modulation

Studies have also indicated that sulfonamide-containing compounds can act as inhibitors of the NLRP3 inflammasome, which plays a significant role in the innate immune response. For instance, specific analogs demonstrated potent inhibitory effects on NLRP3 activation in macrophage models, suggesting therapeutic potential for inflammatory diseases .

Case Study 1: Inhibition of NLRP3 Inflammasome

A recent study investigated the effects of this compound on the NLRP3 inflammasome. The compound exhibited an IC value of approximately 0.91 μM in bone marrow-derived macrophages (BMDMs), indicating strong inhibitory potency without significant cytotoxicity at tested concentrations .

Case Study 2: Antitumor Potential

In another study focusing on Plk1 inhibitors, several analogs were synthesized, including derivatives related to this compound. These compounds showed submicromolar affinities towards Plk1, highlighting their potential as effective anticancer agents .

Eigenschaften

IUPAC Name |

N-tert-butyl-1-methylcyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-7(2,3)9-12(10,11)8(4)5-6-8/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVKCIUZDXQPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)S(=O)(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619512 | |

| Record name | N-tert-Butyl-1-methylcyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669008-25-7 | |

| Record name | N-tert-Butyl-1-methylcyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.